molecular formula C6H3FIN3 B8274155 6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8274155
M. Wt: 263.01 g/mol
InChI Key: VMLSPNMUCITXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H3FIN3 and its molecular weight is 263.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H3FIN3/c7-3-1-9-4-2-10-11-6(4)5(3)8/h1-2H,(H,10,11)

InChI Key

VMLSPNMUCITXGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=N1)C=NN2)I)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine (250 mg) was combined with water (4 mL) and AcOH (6 mL) was heated to 40° C. until the solution became clear. The reaction mixture was then cooled to 0° C. and a solution of sodium nitrite (137 mg) in water (1 mL) was added dropwise over about 30 minutes. The reaction mixture was then warmed to room temperature, and stirred for 16 hours. The reaction mixture was again cooled to 0° C. and stirred for another 0.5 hour to give a solid which was collected by filtration, and washed with cold water. The solid were suspended in diluted HI (0.25 mL 50% HI diluted with water to 2.75 mL) and dimethoxyethane (6.5 mL) and the reaction mixture was heated to 80° C. for 3 hours, then cooled to room temperature, neutralized with Na2CO3 solution, and then extracted with ethyl acetate (60 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to give a residue which was purified by silica gel chromatography eluting with petroleum ether-ethyl acetate (5:1) to afford the title compound (120 mg, 50.6% yield) as a light yellow solid. 1H-NMR (400 MHz, DMSO-d6) δ ppm 13.77 (s, 1H) 8.50 (s, 1H) 8.40 (s, 1H). MS [M+H] found 264.0.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
137 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
50.6%

Synthesis routes and methods II

Procedure details

6-Fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine (2.0 g, 7.19 mmol) was combined with DMF (15 mL) and cooled to 0° C. before tert-butyl nitrite (1.709 mL, 14.39 mmol) was added. The reaction mixture was then warmed to room temperature and heated at 85° C. for 4 hours. The reaction mixture was cooled to room temperature and HI solution (1.614 g, 7.19 mmol) in water (57%) was added and heated to 85° C. for another 8 hours. The mixture was cooled, concentrated, to give a residue which was purified by preparative HPLC using a Sunfire Prep 5 μm C18, 75×30 mm column eluting with a gradient of 25-45% acetonitrile (containing 10 mM NH4HCO3) in water (containing 10 mM NH4HCO3) to give the title compound. (221 mg, 0.840 mmol, 11.68% yield). MS [M+H] found 264.0.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.709 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.614 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
11.68%

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